[2,4'-Bipyridine]-4-methanamine is an organic compound classified under the bipyridine family, which consists of two pyridine rings connected by a single bond. This specific compound features a methanamine group attached to the 4-position of one of the pyridine rings. Bipyridines are notable for their ability to form coordination complexes with metal ions, making them significant in various applications including catalysis, material science, and pharmaceuticals .
The synthesis of [2,4'-Bipyridine]-4-methanamine can be achieved through several methods:
Both methods typically require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. The use of metal catalysts like nickel or palladium is common in these synthetic routes, which facilitate the formation of the bipyridine structure through cross-coupling reactions .
The molecular formula for [2,4'-Bipyridine]-4-methanamine is , with a molecular weight of approximately 171.20 g/mol. The compound features two nitrogen atoms in its structure, contributing to its basicity and coordination capabilities.
The InChI key for [2,4'-Bipyridine]-4-methanamine is HYXAPDBMSRLKMT-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CN=CC=C1C2=NC=CC(=C2)N. These identifiers are crucial for database searches and computational modeling.
[2,4'-Bipyridine]-4-methanamine can undergo various chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include N-oxides from oxidation and various substituted bipyridine derivatives from substitution reactions .
The mechanism of action for [2,4'-Bipyridine]-4-methanamine primarily revolves around its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, influencing their activity. For instance, in catalytic processes, the metal-ligand complex facilitates substrate activation, thereby enhancing reaction rates and selectivity .
Relevant data includes melting point ranges and spectral data that confirm its identity and purity during synthesis .
[2,4'-Bipyridine]-4-methanamine has several significant applications:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0